molecular formula C15H20O4 B11723033 Methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate

Methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate

Cat. No.: B11723033
M. Wt: 264.32 g/mol
InChI Key: JPDDQZRQKQNLCW-UHFFFAOYSA-N
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Description

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a methoxy group and a prop-1-en-1-yl group attached to a phenoxy moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate involves several steps. One common synthetic route includes the reaction of 4-hydroxybutanoic acid with 2-methoxy-4-(prop-1-en-1-yl)phenol in the presence of a suitable esterification agent . The reaction conditions typically involve heating the reactants under reflux with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate can be compared with similar compounds such as:

The uniqueness of methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDDQZRQKQNLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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